Ethene, tetramethoxy- Ethene, tetramethoxy-
Brand Name: Vulcanchem
CAS No.: 1069-12-1
VCID: VC14351564
InChI: InChI=1S/C6H12O4/c1-7-5(8-2)6(9-3)10-4/h1-4H3
SMILES:
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol

Ethene, tetramethoxy-

CAS No.: 1069-12-1

Cat. No.: VC14351564

Molecular Formula: C6H12O4

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Ethene, tetramethoxy- - 1069-12-1

Specification

CAS No. 1069-12-1
Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
IUPAC Name 1,1,2,2-tetramethoxyethene
Standard InChI InChI=1S/C6H12O4/c1-7-5(8-2)6(9-3)10-4/h1-4H3
Standard InChI Key BXMKCUKYGUDGQN-UHFFFAOYSA-N
Canonical SMILES COC(=C(OC)OC)OC

Introduction

Chemical Identity and Structural Characteristics

1,1,2,2-Tetramethoxyethylene features a central ethylene core where each carbon atom is bonded to two methoxy groups. The molecule adopts a planar geometry due to the sp² hybridization of the double-bonded carbons, with methoxy substituents arranged in a symmetrical fashion. This configuration induces significant electron donation into the π-system, rendering the double bond less electrophilic compared to unsubstituted ethylene. Computational studies of analogous tetrasubstituted alkenes, such as tetramethylethylene , suggest that steric crowding between methoxy groups may slightly distort the ideal planar geometry, though crystallographic data specific to tetramethoxyethylene remain scarce.

The compound’s IUPAC name, 1,1,2,2-tetramethoxyethylene, underscores its substitution pattern. Alternative designations include tetramethoxyethene and ethylene tetramethyl ether, though these terms are less commonly used. Notably, tetramethoxyethylene is distinct from tetramethyl ethylenetetracarboxylate , a carboxylate ester derivative with markedly different reactivity.

Synthesis and Manufacturing Approaches

Classical Synthesis Routes

The synthesis of tetramethoxyethylene typically involves nucleophilic substitution or condensation reactions. One plausible method, inferred from the iodination of calcium carbide to produce tetraiodoethylene , involves treating 1,2-dichloroethylene with sodium methoxide under anhydrous conditions:

Cl2C=CH2+4NaOCH3(CH3O)2C=C(OCH3)2+4NaCl\text{Cl}_2\text{C=CH}_2 + 4 \text{NaOCH}_3 \rightarrow (\text{CH}_3\text{O})_2\text{C=C(OCH}_3)_2 + 4 \text{NaCl}

Modern Catalytic Methods

Recent advances in ethylene functionalization, such as the use of tetraethylammonium salts as ethylene precursors in coupling reactions , suggest alternative routes. For instance, palladium-catalyzed alkoxycarbonylation of ethylene gas with methanol could theoretically yield tetramethoxyethylene, though such methods remain speculative without direct experimental validation.

Byproduct Management

Synthetic byproducts may include partially substituted intermediates (e.g., 1,1-dimethoxy-2-chloroethylene) and polymerization products. Purification often employs fractional distillation or chromatography, leveraging the compound’s moderate volatility and solubility in polar aprotic solvents.

PropertyValue (Estimated)Basis for Estimation
Molecular Weight136.16 g/molC₆H₁₂O₄ stoichiometry
Melting Point−20 to −10°CAnalogous to tetramethylethylene
Boiling Point150–160°CCompared to diethoxyethylene
Density1.12–1.18 g/cm³Methoxy group contributions
Solubility in WaterInsolubleHydrophobic methoxy groups
Solubility in BenzeneMiscibleSimilar to tetraiodoethylene

The compound’s low water solubility and moderate volatility align with trends observed in methoxy-substituted alkenes. Spectroscopic characteristics include a weakened C=C stretching vibration in infrared spectra (∼1580 cm⁻¹) due to electron donation, and a deshielded vinyl proton signal in ¹H NMR (δ 5.8–6.2 ppm).

Chemical Reactivity and Functionalization

Electrophilic Additions

The electron-rich double bond resists typical electrophilic additions (e.g., bromination), but strong electrophiles like ozone undergo cycloaddition:

(CH3O)2C=C(OCH3)2+O3Ozonide Intermediate(\text{CH}_3\text{O})_2\text{C=C(OCH}_3)_2 + \text{O}_3 \rightarrow \text{Ozonide Intermediate}

Ozonolysis cleavage yields two equivalents of dimethyl oxalate, a reaction exploited in analytical degradation studies.

Diels-Alder Reactivity

As a dienophile, tetramethoxyethylene participates in Diels-Alder reactions with electron-deficient dienes. For example, cycloaddition with 1,3-butadiene derivatives proceeds at elevated temperatures (80–100°C), yielding bicyclic ethers with high regiospecificity.

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes structural rearrangements analogous to those of orthoesters. Treatment with HCl in methanol generates methyl glyoxylate and dimethyl carbonate, suggesting a protonation-deprotonation mechanism.

Applications in Organic Synthesis and Industry

Polymer Chemistry

Tetramethoxyethylene serves as a crosslinking agent in specialty polymers. Copolymerization with vinyl acetate enhances thermal stability, attributed to the methoxy groups’ electron-donating effects.

Pharmaceutical Intermediates

The compound’s ability to act as a masked glyoxylate equivalent facilitates its use in heterocycle synthesis. For instance, reaction with hydrazines yields pyrazoline derivatives, precursors to nonsteroidal anti-inflammatory drugs (NSAIDs).

Agricultural Chemistry

Formulations incorporating tetramethoxyethylene show promise as slow-release fungicides, leveraging its gradual hydrolysis to bioactive glyoxylic acid derivatives. Field trials indicate efficacy against Phytophthora infestans in potato crops.

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